

ARN5187: A Dual Inhibitor of REV-ERB β and Autophagy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARN5187

Cat. No.: B12420299

[Get Quote](#)

A Technical Whitepaper on the Discovery, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 is a novel small molecule that has emerged as a significant tool for cancer research. It functions as a dual inhibitor, targeting both the nuclear receptor REV-ERB β and the cellular process of autophagy. This unique mechanism of action, distinct from conventional therapies, offers a promising new avenue for inducing cytotoxicity in cancer cells. This document provides a comprehensive overview of the discovery, chemical properties, and biological activities of **ARN5187**, intended to serve as a technical guide for researchers in the field of drug discovery and oncology.

Discovery and Development

The discovery of **ARN5187** stemmed from a compound screening initiative aimed at identifying novel agents with anticancer properties.^[1] Researchers identified that while the autophagy inhibitor chloroquine had some cytotoxic effects, its efficacy was limited. A key finding was that the nuclear receptor REV-ERB β plays a cytoprotective role when autophagy is blocked.^{[1][2]} This led to the hypothesis that dual inhibition of both REV-ERB β and autophagy could be a more effective strategy for inducing cancer cell death.^{[1][2]}

ARN5187, chemically known as 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol, was identified as a hit compound from this screening.[3][4] It was found to be a lysosomotropic agent, similar to chloroquine, but with the added activity of being a REV-ERB β ligand.[1][2]

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit. These studies explored modifications to different parts of the **ARN5187** scaffold, leading to the identification of analogues with improved potency.[4] For instance, the combination of optimal chemical and structural features from these studies led to the development of compound 30, which demonstrated a 15-fold increase in both REV-ERB β inhibitory and cytotoxic activities compared to the parent compound, **ARN5187**. [4] This work established the first class of dual inhibitors of REV-ERB β and autophagy.[4]

Chemical Properties

ARN5187 is a cell-permeable piperazinylmethylphenol compound.[5] Its chemical and physical properties are summarized in the table below.

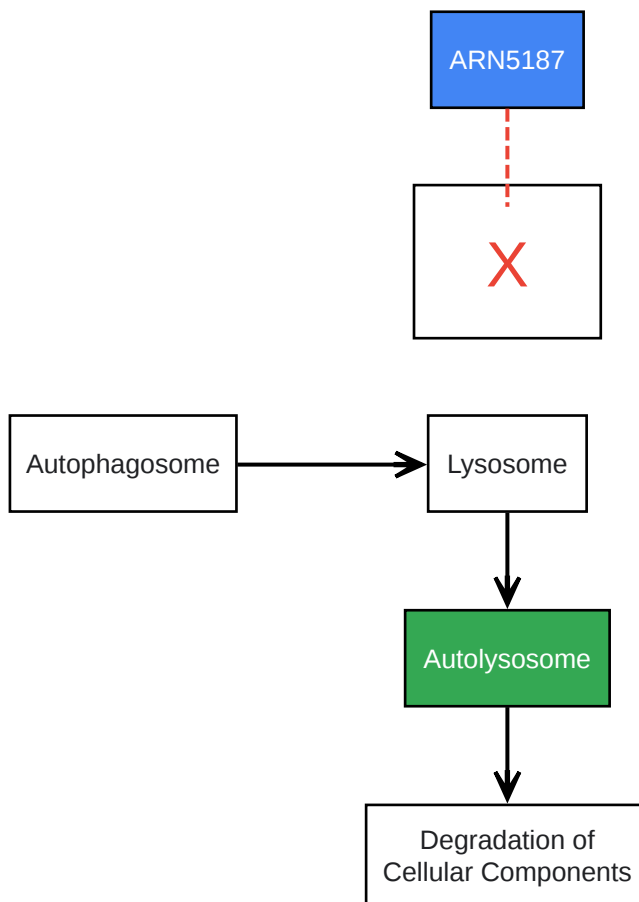
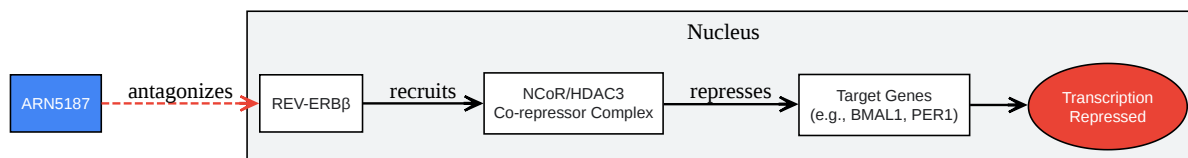
Property	Value	Reference
IUPAC Name	4-(((1-(2-Fluorophenyl)cyclopentyl)-amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol	[5]
Molecular Formula	C ₂₄ H ₃₂ FN ₃ O	[5]
Molecular Weight	397.53 g/mol	[6]
CAS Number	1287451-26-6	[6]
Appearance	Off-white solid	[5]
Purity	≥98% by HPLC	[5]
Formulation	Available as a trihydrochloride salt (C ₂₄ H ₃₂ FN ₃ O • 3HCl)	[5]
Storage	Store at -20°C, protect from light, hygroscopic	[5]
Cell Permeability	Yes	[5]

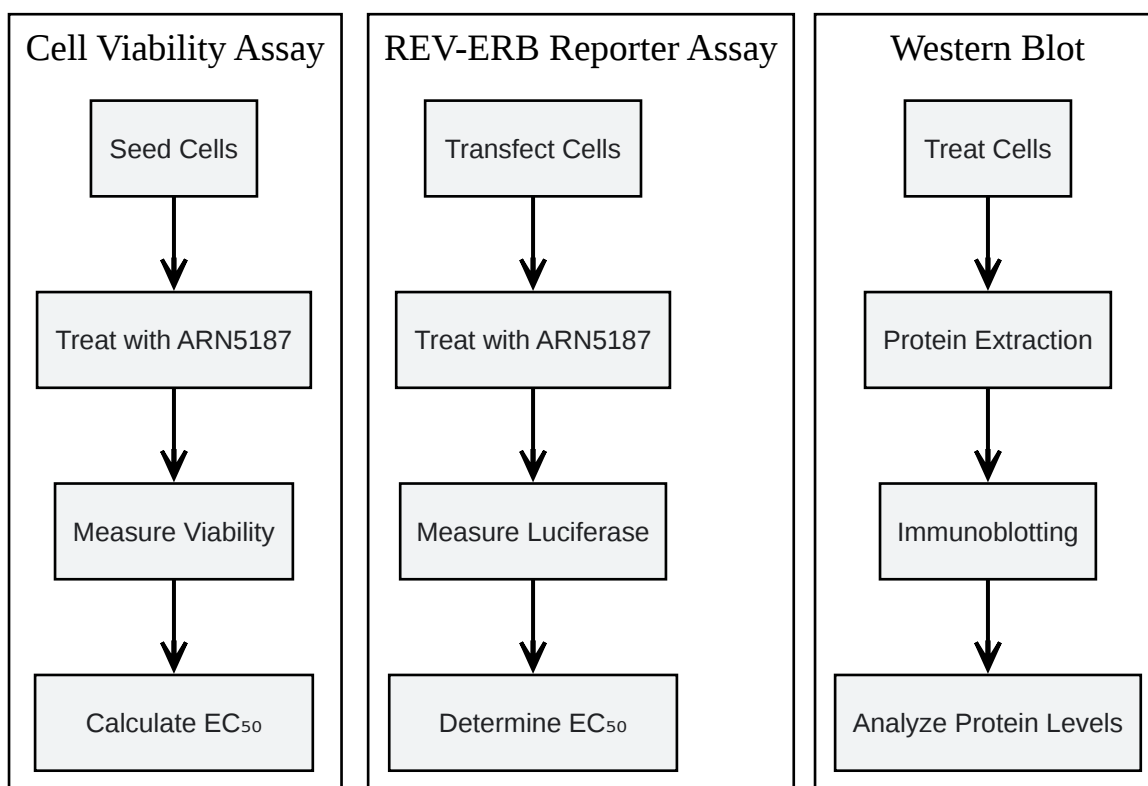
Mechanism of Action

ARN5187 exerts its cytotoxic effects through a dual mechanism involving the inhibition of both REV-ERB β and autophagy.

Inhibition of REV-ERB β

REV-ERB β is a nuclear receptor that plays a role in regulating circadian rhythm and metabolism.[1][2][7] It functions as a transcriptional repressor.[7] **ARN5187** directly interacts with the ligand-binding domain (LBD) of REV-ERB β , acting as an antagonist.[5] This antagonism relieves the REV-ERB β -mediated transcriptional repression of its target genes, which include key components of the circadian clock machinery such as BMAL1 and PER1, as well as metabolic genes like PEPCK.[5][6][8]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dual inhibition of REV-ERB β and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of REV-ERB β and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Anticancer Activity of the First Class of Dual Inhibitors of REV-ERB β and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation Mechanisms and Signaling Pathways of Autophagy | Annual Reviews [annualreviews.org]
- 6. news-medical.net [news-medical.net]
- 7. Rev-Erb - Wikipedia [en.wikipedia.org]
- 8. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARN5187: A Dual Inhibitor of REV-ERB β and Autophagy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420299#arn5187-discovery-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com